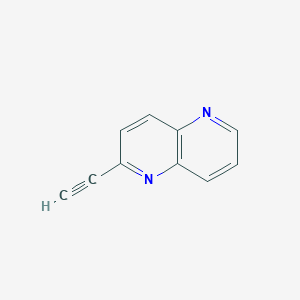

2-Ethynyl-1,5-naphthyridine

Description

Properties

Molecular Formula |

C10H6N2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-ethynyl-1,5-naphthyridine |

InChI |

InChI=1S/C10H6N2/c1-2-8-5-6-9-10(12-8)4-3-7-11-9/h1,3-7H |

InChI Key |

WTOPCNCNRJBYSH-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC2=C(C=C1)N=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for 2-ethynyl-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis primarily involves a two-step sequence: the halogenation of a 1,5-naphthyridine precursor followed by a Sonogashira cross-coupling reaction to introduce the ethynyl moiety. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthesis of the 2-Halo-1,5-naphthyridine Precursor

The synthesis of 2-ethynyl-1,5-naphthyridine commences with the preparation of a suitable 2-halo-1,5-naphthyridine intermediate, typically 2-chloro-1,5-naphthyridine. A common and effective method for this transformation is the treatment of 1,5-naphthyridin-2(1H)-one with a halogenating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-Chloro-1,5-naphthyridine

This protocol is adapted from established procedures for the chlorination of related heterocyclic ketones.[1]

Materials:

-

1,5-Naphthyridin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 1,5-naphthyridin-2(1H)-one and an excess of phosphorus oxychloride is carefully heated at reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude 2-chloro-1,5-naphthyridine, which can be further purified by column chromatography on silica gel.

Sonogashira Coupling for the Synthesis of 2-Ethynyl-1,5-naphthyridine

The core of the synthesis is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the 2-position of the 1,5-naphthyridine ring and a terminal alkyne. To avoid side reactions and ensure a clean product, a protected alkyne such as (trimethylsilyl)acetylene is often used, followed by a deprotection step.

General Reaction Scheme

The overall synthetic strategy can be visualized as a two-step process starting from the halogenated naphthyridine.

Caption: Synthetic workflow for 2-Ethynyl-1,5-naphthyridine.

Experimental Protocol: Sonogashira Coupling and Deprotection

The following protocol describes a typical procedure for the Sonogashira coupling of 2-chloro-1,5-naphthyridine with (trimethylsilyl)acetylene, followed by in-situ or subsequent deprotection.

Materials:

-

2-Chloro-1,5-naphthyridine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or another suitable amine base

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or potassium carbonate (K₂CO₃) in methanol

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Sonogashira Coupling

-

To a solution of 2-chloro-1,5-naphthyridine in a suitable anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triphenylphosphine.

-

Add the amine base (e.g., triethylamine) and (trimethylsilyl)acetylene to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with a saturated aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine, can be purified by column chromatography or used directly in the next step.

Step 2: Deprotection

-

The purified or crude 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine is dissolved in a suitable solvent such as THF.

-

A deprotecting agent, such as a 1 M solution of TBAF in THF, is added dropwise at 0 °C. Alternatively, a solution of potassium carbonate in methanol can be used.[2]

-

The reaction is stirred at room temperature and monitored by TLC.

-

Once the reaction is complete, the mixture is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The final product, 2-ethynyl-1,5-naphthyridine, is purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis of 2-ethynyl-1,5-naphthyridine and related structures. Please note that yields can vary depending on the specific substrate and reaction conditions.

| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| Halogenation | 1,5-Naphthyridin-2(1H)-one | POCl₃, reflux | 2-Chloro-1,5-naphthyridine | Varies | [1] |

| Sonogashira Coupling | Aryl Halide | (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, PPh₃, Et₃N, THF/DMF | Aryl-(trimethylsilyl)acetylene | 70-95 | [3] |

| Deprotection | Aryl-(trimethylsilyl)acetylene | TBAF in THF or K₂CO₃ in Methanol | Aryl-acetylene | 85-98 | [2] |

Reaction Mechanism: The Sonogashira Coupling Catalytic Cycle

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. A simplified representation of the key steps is provided below.

References

Spectroscopic and Synthetic Profile of 2-Ethynyl-1,5-naphthyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for 2-Ethynyl-1,5-naphthyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document outlines a well-established synthetic pathway and provides predicted spectroscopic characteristics based on known chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and characterization of novel naphthyridine derivatives.

Synthetic Pathway

The synthesis of 2-Ethynyl-1,5-naphthyridine can be achieved through a two-step sequence starting from the readily accessible 2-chloro-1,5-naphthyridine. The proposed synthetic workflow involves a Sonogashira coupling reaction followed by a deprotection step.

Figure 1. Proposed synthesis of 2-Ethynyl-1,5-naphthyridine.

Experimental Protocols

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine (Predicted Protocol)

This procedure is based on general Sonogashira coupling methodologies.[1]

To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, is added (trimethylsilyl)acetylene (1.2 eq). The solution is degassed with argon or nitrogen for 15-20 minutes. Subsequently, a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.1 eq), are added. The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, filtered to remove the amine salt, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine.

Step 2: Synthesis of 2-Ethynyl-1,5-naphthyridine (Predicted Protocol)

This deprotection step is based on standard procedures for the removal of trimethylsilyl (TMS) protecting groups from terminal alkynes.

The purified 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine (1.0 eq) is dissolved in a protic solvent like methanol. A mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to the solution. The reaction mixture is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the solvent is evaporated. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-ethynyl-1,5-naphthyridine. Further purification, if necessary, can be performed by recrystallization or column chromatography.

Spectroscopic Data Summary

As no experimentally determined spectroscopic data for 2-ethynyl-1,5-naphthyridine has been found in the searched literature, the following tables provide predicted values based on the analysis of related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Ethynyl-1,5-naphthyridine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.9 | dd | ~4.5, ~1.5 | H-6 |

| ~8.3 | dd | ~8.5, ~1.5 | H-8 |

| ~8.2 | d | ~8.5 | H-4 |

| ~7.7 | d | ~8.5 | H-3 |

| ~7.6 | dd | ~8.5, ~4.5 | H-7 |

| ~3.2 | s | - | C≡C-H |

Solvent: CDCl₃. Predictions are based on known substituent effects on the 1,5-naphthyridine core.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Ethynyl-1,5-naphthyridine

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C-5 |

| ~151 | C-2 |

| ~143 | C-8a |

| ~137 | C-4 |

| ~129 | C-4a |

| ~122 | C-3 |

| ~121 | C-7 |

| ~119 | C-6 |

| ~83 | -C≡CH |

| ~79 | -C≡CH |

Solvent: CDCl₃. Predictions are based on known substituent effects on the 1,5-naphthyridine core.

Table 3: Predicted Mass Spectrometry and Infrared Data for 2-Ethynyl-1,5-naphthyridine

| Technique | Predicted Value | Interpretation |

| MS (EI) | m/z 154 (M⁺) | Molecular Ion |

| m/z 127 | [M-HCN]⁺ | |

| IR | ~3300 cm⁻¹ | ≡C-H stretch |

| ~2100 cm⁻¹ | C≡C stretch (weak) | |

| ~1600-1400 cm⁻¹ | Aromatic C=C and C=N stretching |

References

An In-depth Technical Guide to the Chemical Properties of 2-Ethynyl-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties of 2-Ethynyl-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from closely related 1,5-naphthyridine and ethynyl-substituted heteroaromatic compounds. The guide covers the proposed synthesis, predicted spectroscopic characteristics, and potential reactivity of 2-Ethynyl-1,5-naphthyridine, offering a theoretical framework to support future experimental investigations.

Introduction

The 1,5-naphthyridine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of an ethynyl group at the 2-position of the 1,5-naphthyridine core is anticipated to significantly influence its chemical and biological profile. The triple bond can act as a versatile synthetic handle for further molecular elaboration through reactions such as "click" chemistry, metal-catalyzed cross-couplings, and cycloadditions. Furthermore, the rigid, linear nature of the ethynyl substituent can impact molecular conformation and interactions with biological targets. This guide aims to provide a detailed theoretical exploration of 2-Ethynyl-1,5-naphthyridine to facilitate its synthesis and characterization.

Proposed Synthesis

The most plausible synthetic route to 2-Ethynyl-1,5-naphthyridine involves a two-step process starting from a suitable 1,5-naphthyridine precursor. The key steps are the halogenation of the 1,5-naphthyridine core, followed by a palladium-catalyzed Sonogashira cross-coupling reaction.

Synthesis of 2-Chloro-1,5-naphthyridine (Precursor)

The synthesis of the key intermediate, 2-chloro-1,5-naphthyridine, can be achieved through various methods reported for analogous heterocyclic systems. One common approach is the Vilsmeier-Haack cyclization of N-(pyridin-3-yl)acetamide.

Experimental Protocol: Synthesis of 2-Chloro-1,5-naphthyridine

-

Reagents: N-(pyridin-3-yl)acetamide, phosphorus oxychloride (POCl₃), dimethylformamide (DMF).

-

Procedure: To a cooled solution of N-(pyridin-3-yl)acetamide in DMF, phosphorus oxychloride is added dropwise with stirring. The reaction mixture is then heated, typically at a temperature range of 70-90 °C, for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield 2-chloro-1,5-naphthyridine.

Sonogashira Coupling to Yield 2-Ethynyl-1,5-naphthyridine

The final step involves the Sonogashira coupling of 2-chloro-1,5-naphthyridine with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. The reactivity of chloro-N-heterocycles in Sonogashira couplings can be lower than their bromo or iodo counterparts, thus requiring optimized catalytic systems.[1][2]

Experimental Protocol: Sonogashira Coupling

-

Reagents: 2-Chloro-1,5-naphthyridine, trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine, diisopropylamine), and a suitable solvent (e.g., THF, DMF).

-

Procedure: To a degassed solution of 2-chloro-1,5-naphthyridine and trimethylsilylacetylene in the chosen solvent, the palladium catalyst, copper(I) iodide, and the amine base are added under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate, until completion as monitored by TLC or GC-MS. After completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The residue is then subjected to a standard work-up, which may involve extraction with an organic solvent and washing with aqueous solutions to remove the base and any inorganic salts. The crude product is purified by column chromatography on silica gel. The trimethylsilyl protecting group can be removed by treatment with a mild base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final product, 2-Ethynyl-1,5-naphthyridine.

Predicted Chemical Properties

The chemical properties of 2-Ethynyl-1,5-naphthyridine are dictated by the interplay of the electron-deficient 1,5-naphthyridine ring and the electron-rich ethynyl group.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆N₂ |

| Molecular Weight | 154.17 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, CHCl₃, EtOAc) |

Spectroscopic Data (Predicted)

The predicted spectroscopic data is based on the analysis of similar structures.

¹H NMR (in CDCl₃, 400 MHz):

-

The proton on the alkyne (C≡C-H) is expected to appear as a singlet around δ 3.0-3.5 ppm.

-

The aromatic protons on the naphthyridine ring will likely appear in the region of δ 7.5-9.0 ppm, with coupling patterns characteristic of the 1,5-naphthyridine substitution.

¹³C NMR (in CDCl₃, 100 MHz):

-

The acetylenic carbons are predicted to resonate in the range of δ 80-90 ppm.

-

The aromatic carbons of the naphthyridine ring are expected to appear between δ 120-160 ppm.

IR (KBr):

-

A sharp, weak absorption band corresponding to the C≡C-H stretch is expected around 3300 cm⁻¹.

-

The C≡C stretch will likely appear as a weak band in the region of 2100-2150 cm⁻¹.

-

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) is expected at m/z = 154.

Reactivity

-

Reactivity of the Ethynyl Group: The terminal alkyne is susceptible to a variety of reactions. It can undergo hydrohalogenation, where the addition of hydrogen halides is facilitated by the basicity of the pyridine nitrogen.[3][4] It is also a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry to form triazole derivatives.

-

Reactivity of the Naphthyridine Ring: The nitrogen atoms in the 1,5-naphthyridine ring render it electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms. The ring can also undergo N-alkylation or N-oxidation at the nitrogen atoms.

Visualizations

Experimental Workflow: Synthesis of 2-Ethynyl-1,5-naphthyridine

References

Crystal Structure of 2-Ethynyl-1,5-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 2-Ethynyl-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a published crystal structure for this specific molecule, this document leverages crystallographic data from the closely related analogue, 2-ethynylpyridine, to infer its structural properties. Detailed experimental protocols for the synthesis of the 1,5-naphthyridine core and the subsequent introduction of the ethynyl moiety via Sonogashira coupling are presented. Furthermore, a hypothetical signaling pathway is proposed based on the known biological activities of substituted 1,5-naphthyridine derivatives, highlighting its potential as a kinase inhibitor. This guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the naphthyridine scaffold.

Introduction

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The 1,5-naphthyridine scaffold, in particular, is a core component of various biologically active molecules. The introduction of an ethynyl group at the 2-position can provide a rigid linker for further functionalization or act as a pharmacophore itself, making 2-Ethynyl-1,5-naphthyridine a molecule of considerable interest for drug discovery and development.

Modeled Crystal Structure

As of the date of this document, a crystal structure for 2-Ethynyl-1,5-naphthyridine has not been deposited in the Cambridge Structural Database (CSD) or other crystallographic databases. Therefore, we present a modeled structure and analysis based on the published crystal structure of 2-ethynylpyridine, a structurally analogous compound.[1] This allows for an informed estimation of bond lengths, angles, and potential intermolecular interactions.

The crystal structure of 2-ethynylpyridine reveals a planar pyridine ring with the ethynyl group extending linearly. It is anticipated that 2-Ethynyl-1,5-naphthyridine would exhibit a similar planarity in its bicyclic core.

Modeled Crystallographic Data

The following table summarizes the anticipated crystallographic data for 2-Ethynyl-1,5-naphthyridine, extrapolated from the data of 2-ethynylpyridine.

| Parameter | Modeled Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a (Å) | ~8.4 |

| b (Å) | ~17.5 |

| c (Å) | ~8.4 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | ~1225 |

| Z | 8 |

Note: These values are estimations based on the crystal structure of 2-ethynylpyridine and are intended for illustrative purposes.[1]

Modeled Molecular Geometry

The key bond lengths and angles for the ethynyl-substituted pyridine portion of the molecule are expected to be similar to those observed in 2-ethynylpyridine.

| Bond/Angle | Modeled Value |

| C≡C bond length (Å) | ~1.18 |

| C(sp)-C(sp²) bond length (Å) | ~1.43 |

| C-C≡C bond angle (°) | ~178 |

Experimental Protocols

The synthesis of 2-Ethynyl-1,5-naphthyridine can be approached in a two-step process: the synthesis of a suitable 2-halo-1,5-naphthyridine precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group.

Synthesis of 2-Chloro-1,5-naphthyridine

A common route to substituted 1,5-naphthyridines involves the cyclization of aminopyridine derivatives.[2] For the synthesis of a 2-chloro precursor, one could start from a 1,5-naphthyridin-2(1H)-one, which can be subsequently chlorinated.

Protocol: Synthesis of 1,5-Naphthyridin-2(1H)-one

-

A mixture of 3-aminopyridine and an appropriate three-carbon building block (e.g., acrylic acid derivative) is heated in the presence of a dehydrating agent such as polyphosphoric acid.

-

The reaction mixture is heated to a high temperature (e.g., 180-220 °C) for several hours.

-

After cooling, the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Protocol: Chlorination of 1,5-Naphthyridin-2(1H)-one

-

1,5-Naphthyridin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2]

-

The reaction is typically carried out at reflux for several hours.

-

After completion, the excess chlorinating agent is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a base to precipitate the 2-chloro-1,5-naphthyridine.

-

The product is extracted with an organic solvent (e.g., dichloromethane or chloroform), dried over an anhydrous salt (e.g., Na₂SO₄), and purified by column chromatography.

Sonogashira Coupling for the Synthesis of 2-Ethynyl-1,5-naphthyridine

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5]

Protocol: Sonogashira Coupling [5]

-

To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.025 eq).

-

A base, typically an amine such as diisopropylamine or triethylamine (7.0 eq), is added to the mixture.

-

The terminal alkyne (e.g., ethynyltrimethylsilane or acetylene gas, 1.1 eq) is then introduced.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature for 3-24 hours until completion, monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalyst.

-

The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 2-Ethynyl-1,5-naphthyridine.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for 2-Ethynyl-1,5-naphthyridine.

Hypothetical Signaling Pathway

Given that many substituted 1,5-naphthyridine derivatives have been investigated as kinase inhibitors, a hypothetical signaling pathway involving inhibition of a protein kinase is presented.[6]

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

This technical guide provides a foundational understanding of the structural and synthetic aspects of 2-Ethynyl-1,5-naphthyridine. While a definitive crystal structure remains to be determined, modeling based on the analogue 2-ethynylpyridine offers valuable insights into its molecular geometry. The provided experimental protocols, based on established synthetic methodologies for 1,5-naphthyridines and Sonogashira couplings, offer a practical route to this compound. The potential for 2-Ethynyl-1,5-naphthyridine to function as a kinase inhibitor, as depicted in the hypothetical signaling pathway, underscores its relevance for further investigation in drug discovery programs. This document is intended to serve as a catalyst for future research into this promising molecule and its derivatives.

References

- 1. CID 139145437 | C14H10N2 | CID 139145437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Ethynyl-1,5-naphthyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethynyl-1,5-naphthyridine. Due to the absence of specific published quantitative data for this compound, this document outlines its predicted solubility based on its molecular structure and the general principles of organic chemistry. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility in various organic solvents.

Predicted Solubility of 2-Ethynyl-1,5-naphthyridine

The solubility of a compound is primarily governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The molecular structure of 2-ethynyl-1,5-naphthyridine, featuring a polar naphthyridine core and a weakly polar ethynyl group, suggests a nuanced solubility profile.

The 1,5-naphthyridine ring system contains two nitrogen atoms, which can act as hydrogen bond acceptors, contributing to its polarity. The ethynyl group is a rigid, linear functional group that can participate in weak hydrogen bonding and dipole-dipole interactions. The overall molecule is largely aromatic and planar, which may also influence its solubility through pi-stacking interactions in certain solvents.

Based on these structural features, the predicted solubility of 2-ethynyl-1,5-naphthyridine in common organic solvents is summarized in the table below.

Data Presentation

| Solvent Class | Representative Solvents | Predicted Solubility of 2-Ethynyl-1,5-naphthyridine | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atoms of the naphthyridine ring. |

| Water | Low | While capable of hydrogen bonding, the large aromatic core is hydrophobic, limiting solubility in water. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have large dipole moments and can effectively solvate the polar naphthyridine ring. |

| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent that should be a reasonably good solvent for the compound. | |

| Acetone | Moderate to Low | Acetone is less polar than DMSO and DMF, which may result in lower solubility. | |

| Nonpolar | Toluene, Hexane | Low to Insoluble | The significant polarity of the naphthyridine core is not well-solvated by nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and are often effective at dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like 2-ethynyl-1,5-naphthyridine.

Experimental Protocols

Objective: To quantitatively determine the solubility of 2-ethynyl-1,5-naphthyridine in a selection of organic solvents at a given temperature (e.g., 25 °C).

Materials:

-

2-Ethynyl-1,5-naphthyridine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, acetone, toluene, hexane, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-ethynyl-1,5-naphthyridine to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered supernatant.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the mass of the dissolved solid.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of 2-ethynyl-1,5-naphthyridine of known concentrations in the respective solvent.

-

Generate a calibration curve using HPLC or UV-Vis by plotting the instrument response (e.g., peak area or absorbance) against the concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

From the gravimetric method, solubility (g/L) = (mass of dissolved solid in g) / (volume of supernatant in L).

-

From the chromatographic/spectroscopic method, solubility (g/L) = (concentration from calibration curve in g/L) * (dilution factor).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

A Technical Guide to 2-Ethynyl-1,5-naphthyridine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethynyl-1,5-naphthyridine, a versatile heterocyclic compound with significant potential in medicinal chemistry and chemical biology. Due to its limited commercial availability, this guide focuses on its synthesis, characterization, and application as a valuable tool for drug discovery, particularly in the realm of kinase inhibition and target identification.

Introduction

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent kinase inhibition.[1][2] The introduction of a terminal ethynyl group at the 2-position of the 1,5-naphthyridine core creates a molecule with dual functionality. The 1,5-naphthyridine moiety can act as a pharmacophore, targeting specific protein binding sites, while the ethynyl group serves as a versatile chemical handle for "click chemistry." This allows for the facile conjugation of the molecule to reporters, affinity tags, or other molecular entities, making it an ideal probe for target identification and validation studies.[3][4]

This guide will detail a robust synthetic route to 2-ethynyl-1,5-naphthyridine, provide predicted characterization data, and outline experimental protocols for its use in kinase inhibition assays and subsequent target identification via click chemistry-based proteomics.

Synthesis of 2-Ethynyl-1,5-naphthyridine

The synthesis of 2-ethynyl-1,5-naphthyridine is proposed as a two-step process starting from the commercially available 3-aminopyridine. The first step involves the construction of the 1,5-naphthyridine core to yield a halogenated intermediate, which is then subjected to a Sonogashira coupling to introduce the ethynyl group.

Synthesis of 2-Chloro-1,5-naphthyridine

The precursor, 2-chloro-1,5-naphthyridine, can be synthesized from 1,5-naphthyridin-2(1H)-one. The latter is accessible through established methods such as the Skraup reaction from 3-aminopyridine.[5] The conversion of the 2-hydroxynaphthyridine to the 2-chloro derivative is a standard procedure.[5][6]

Experimental Protocol:

-

To a stirred solution of 1,5-naphthyridin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture at reflux for 4 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-chloro-1,5-naphthyridine.

Sonogashira Coupling to Yield 2-Ethynyl-1,5-naphthyridine

The final step is a palladium- and copper-catalyzed Sonogashira coupling of 2-chloro-1,5-naphthyridine with a protected acetylene, such as trimethylsilylacetylene, followed by in-situ or subsequent deprotection of the silyl group.[7][8]

Experimental Protocol:

-

To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and diisopropylamine, add trimethylsilylacetylene (1.2 eq).

-

Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 eq), and the copper(I) co-catalyst, such as CuI (0.025 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere (e.g., nitrogen or argon) for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalysts.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

For the deprotection of the trimethylsilyl group, dissolve the crude product in methanol and add a catalytic amount of potassium carbonate.[4]

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude 2-ethynyl-1,5-naphthyridine by column chromatography on silica gel (eluent: ethyl acetate/hexanes).

Synthesis Workflow Diagram

Caption: Synthetic route to 2-Ethynyl-1,5-naphthyridine.

Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties and expected spectral data for 2-ethynyl-1,5-naphthyridine.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆N₂ |

| Molecular Weight | 154.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.8 (d, 1H), 8.3 (d, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 7.5 (dd, 1H), 3.2 (s, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 154, 152, 143, 139, 137, 125, 121, 118, 83, 80 |

| Mass Spectrometry (ESI+) | m/z: 155.06 [M+H]⁺ |

Applications in Drug Discovery

The unique structure of 2-ethynyl-1,5-naphthyridine makes it a powerful tool for kinase inhibitor discovery and target deconvolution.

Kinase Inhibition Assays

1,5-Naphthyridine derivatives have been identified as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Transforming Growth Factor-beta (TGF-β) type I receptors.[1][2] The inhibitory activity of 2-ethynyl-1,5-naphthyridine against a panel of kinases can be determined using standard biochemical or cell-based assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., using a fluorescence-based assay)

-

Prepare a dilution series of 2-ethynyl-1,5-naphthyridine in DMSO.

-

In a 384-well plate, add the kinase, a suitable substrate peptide, and ATP.

-

Add the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate.

-

Measure the fluorescence signal, which is proportional to the kinase activity.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Target Identification using Click Chemistry

A key application of 2-ethynyl-1,5-naphthyridine is in activity-based protein profiling (ABPP) to identify its cellular targets. The terminal alkyne allows for the covalent attachment of a reporter tag (e.g., biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[3][9]

Experimental Workflow for Target Identification

Caption: Workflow for kinase target identification.

Potential Signaling Pathway Intervention

Given the known activity of 1,5-naphthyridine derivatives against FGFRs, 2-ethynyl-1,5-naphthyridine is a promising candidate for targeting the FGFR signaling pathway, which is often dysregulated in cancer.[1]

FGFR Signaling Pathway Diagram

Caption: Inhibition of the FGFR signaling pathway.

Conclusion

References

- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Untapped Potential of 2-Ethynyl-1,5-naphthyridine: A Technical Guide to its Presumed Reactivity with Alkynes

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The introduction of an ethynyl group at the 2-position of this heterocyclic core opens up a vast, yet largely unexplored, chemical space for the synthesis of novel and complex molecular architectures. This technical guide provides a comprehensive overview of the presumed reactivity of 2-ethynyl-1,5-naphthyridine with alkynes. Due to a notable absence of direct literature on this specific topic, this document leverages established reactivity patterns of analogous 2-ethynyl aza-aromatic compounds to predict and outline potential reaction pathways. This guide aims to serve as a foundational resource for researchers looking to explore this promising area of chemical synthesis and drug discovery.

Introduction: The 1,5-Naphthyridine Core in Drug Discovery

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a key pharmacophore found in numerous biologically active compounds.[1] Natural products containing the 1,5-naphthyridine core have demonstrated activities ranging from immunomodulatory and anti-inflammatory to potent anticancer and antimicrobial effects.[2][3] Synthetic derivatives have also shown significant promise, with applications in the development of inhibitors for enzymes such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is a target in diabetes therapy.[1] The functionalization of the 1,5-naphthyridine scaffold is therefore a critical endeavor in the quest for new therapeutic agents.

The introduction of a reactive ethynyl group at the 2-position offers a versatile handle for a variety of chemical transformations, particularly with other alkyne-containing molecules. These reactions can lead to the formation of extended π-systems, novel polycyclic structures, and unique substitution patterns that are not readily accessible through other synthetic routes. This guide will explore the potential of 2-ethynyl-1,5-naphthyridine in several key classes of alkyne-alkyne reactions.

Synthesis of 2-Ethynyl-1,5-naphthyridine

The most viable and widely used method for the synthesis of aryl and heteroaryl alkynes is the Sonogashira cross-coupling reaction.[4][5][6] This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In the context of 2-ethynyl-1,5-naphthyridine, the synthesis would commence with a halogenated precursor, such as 2-chloro- or 2-bromo-1,5-naphthyridine.

Proposed Synthetic Workflow

The synthesis of 2-ethynyl-1,5-naphthyridine can be envisioned as a two-step process starting from a readily available 2-halo-1,5-naphthyridine.

Detailed Experimental Protocol (Hypothetical)

Reaction: Sonogashira coupling of 2-chloro-1,5-naphthyridine with (trimethylsilyl)acetylene followed by desilylation.

Materials:

-

2-Chloro-1,5-naphthyridine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard workup and purification reagents

Procedure:

-

Sonogashira Coupling: To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a mixture of THF and TEA (2:1) under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq). To this mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise. The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) and monitored by TLC or GC-MS.

-

Workup and Isolation of Intermediate: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 2-(trimethylsilylethynyl)-1,5-naphthyridine, can be purified by column chromatography.

-

Deprotection: The purified intermediate is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature until the desilylation is complete (monitored by TLC).

-

Final Workup and Purification: The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The final product, 2-ethynyl-1,5-naphthyridine, can be purified by column chromatography or recrystallization.

Presumed Reactivity of 2-Ethynyl-1,5-naphthyridine with Alkynes

Based on the known reactivity of other 2-ethynyl aza-aromatic compounds, several reaction pathways can be postulated for the reaction of 2-ethynyl-1,5-naphthyridine with other alkynes.

[2+2+2] Cycloaddition Reactions

Transition metal-catalyzed [2+2+2] cycloadditions are a powerful tool for the synthesis of substituted benzene rings and other aromatic systems.[7] In this reaction, three alkyne molecules combine to form a six-membered ring. When 2-ethynyl-1,5-naphthyridine is reacted with two equivalents of another alkyne, a substituted terpyridine derivative could be formed.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethynyl-1,5-naphthyridine: A Technical Guide to its Synthesis, History, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The introduction of an ethynyl group at the 2-position of this scaffold creates 2-Ethynyl-1,5-naphthyridine, a molecule with significant potential for further functionalization and as a pharmacophore in drug discovery. This technical guide provides a comprehensive overview of the presumed discovery and synthetic history of 2-Ethynyl-1,5-naphthyridine, detailed experimental protocols for its plausible synthesis, and a discussion of its potential biological significance based on related compounds.

Discovery and History

While a singular seminal publication detailing the initial discovery of 2-Ethynyl-1,5-naphthyridine is not readily apparent in the surveyed literature, its conceptualization and synthesis can be inferred from the rich history of 1,5-naphthyridine chemistry and the development of powerful cross-coupling reactions. The 1,5-naphthyridine core itself has been known for over a century, with various synthetic strategies developed for its construction.[1][2][3] The advent of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, in the latter half of the 20th century, provided the essential synthetic tool for the introduction of terminal alkynes onto aromatic and heteroaromatic rings.[4][5] It is therefore highly probable that 2-Ethynyl-1,5-naphthyridine was first synthesized as part of medicinal chemistry efforts to explore the structure-activity relationships of substituted 1,5-naphthyridines, leveraging the Sonogashira reaction to introduce a versatile ethynyl handle for further chemical elaboration or to probe interactions with biological targets.

Synthetic Protocols

The synthesis of 2-Ethynyl-1,5-naphthyridine can be logically approached in a two-stage process: the construction of a suitable 2-halo-1,5-naphthyridine precursor, followed by a Sonogashira cross-coupling reaction to introduce the ethynyl moiety.

Synthesis of the 1,5-Naphthyridine Core

Several classical methods can be employed for the synthesis of the 1,5-naphthyridine scaffold.[2][3] A common and effective method is the Friedländer annulation.

Experimental Protocol: Friedländer Synthesis of a 1,5-Naphthyridine Precursor

A plausible precursor, a 2-hydroxy-1,5-naphthyridine derivative, can be synthesized via a modified Friedländer condensation. This involves the reaction of a substituted 3-aminopyridine with a β-ketoester.

-

Reactants: 3-aminopyridine-4-carboxaldehyde and diethyl malonate.

-

Catalyst: A base such as sodium ethoxide or piperidine.

-

Solvent: Ethanol or a similar protic solvent.

-

Procedure:

-

Dissolve 3-aminopyridine-4-carboxaldehyde and a molar excess of diethyl malonate in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the corresponding ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

-

Subsequent hydrolysis and decarboxylation can yield the 4-hydroxy-1,5-naphthyridine.

-

Halogenation of the 1,5-Naphthyridine Core

To prepare the substrate for the Sonogashira coupling, a halogen, typically chlorine or bromine, must be introduced at the 2-position. This can be achieved from a corresponding 1,5-naphthyridin-2-one precursor.

Experimental Protocol: Chlorination of a 1,5-Naphthyridin-2-one

-

Reactant: A 1,5-naphthyridin-2-one derivative.

-

Reagent: Phosphorus oxychloride (POCl₃) or a similar chlorinating agent.

-

Procedure:

-

Carefully heat the 1,5-naphthyridin-2-one with an excess of phosphorus oxychloride under reflux for several hours.

-

After cooling, the excess POCl₃ is cautiously quenched by pouring the reaction mixture onto crushed ice.

-

The aqueous solution is then neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, leading to the precipitation of the 2-chloro-1,5-naphthyridine.

-

The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

-

Sonogashira Coupling for the Synthesis of 2-Ethynyl-1,5-naphthyridine

The final step involves the palladium- and copper-catalyzed cross-coupling of the 2-chloro-1,5-naphthyridine with a suitable terminal alkyne, such as ethynyltrimethylsilane, followed by deprotection.[4][5]

Experimental Protocol: Sonogashira Coupling

-

Reactants: 2-chloro-1,5-naphthyridine and ethynyltrimethylsilane.

-

Catalysts: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Base: An amine base such as triethylamine or diisopropylethylamine, which also serves as the solvent.

-

Procedure:

-

To a solution of 2-chloro-1,5-naphthyridine in an amine solvent, add the palladium and copper catalysts under an inert atmosphere (e.g., argon or nitrogen).

-

Add ethynyltrimethylsilane to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated until completion, as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the solvent is removed under reduced pressure.

-

The resulting crude 2-(trimethylsilylethynyl)-1,5-naphthyridine is then deprotected using a mild base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) to yield 2-Ethynyl-1,5-naphthyridine.

-

The final product is purified by column chromatography on silica gel.

-

Potential Biological Activities and Signaling Pathways

While specific biological data for 2-Ethynyl-1,5-naphthyridine is not prominently available in the reviewed literature, the extensive research on substituted 1,5-naphthyridines provides a strong basis for predicting its potential applications in drug discovery.

Anticancer Potential

Numerous 1,5-naphthyridine derivatives have demonstrated significant anticancer activity.[6][7] For instance, they have been investigated as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and a key target in cancer therapy.[6] The introduction of an ethynyl group could enhance the binding of the molecule to the active site of such enzymes or provide a point for further derivatization to improve potency and selectivity.

Hypothetical Signaling Pathway: Topoisomerase I Inhibition

Caption: Hypothetical inhibition of Topoisomerase I by 2-Ethynyl-1,5-naphthyridine.

Kinase Inhibition

The 1,5-naphthyridine scaffold is a common core in the design of kinase inhibitors.[8][9] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ethynyl group can act as a hydrogen bond acceptor or a reactive handle for covalent modification of the kinase active site, making 2-Ethynyl-1,5-naphthyridine a promising starting point for the development of novel kinase inhibitors.

Hypothetical Signaling Pathway: Kinase Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Quantitative Data Summary

As specific quantitative data for 2-Ethynyl-1,5-naphthyridine is not available in the provided search results, the following table presents a selection of reported biological activities for various other 1,5-naphthyridine derivatives to illustrate the potential of this chemical class.

| Compound Class | Target/Activity | Reported IC₅₀/Activity | Reference |

| Indeno[2][6]naphthyridines | Topoisomerase I Inhibition | Active in vitro | [7] |

| 2,8-Disubstituted-1,5-naphthyridines | Plasmodium falciparum PI4K | nM activity | [8] |

| Canthin-6-one (natural 1,5-naphthyridine alkaloid) | Anticancer (DU145 cells) | IC₅₀ = 1.58 µg/mL | [10] |

| 1,5-Naphthyridine derivatives | Antileishmanial (L. infantum) | IC₅₀ values in the µM range | [11] |

Experimental Workflow Diagram

The overall process from starting materials to the final product and its potential biological evaluation can be visualized as follows:

Caption: General workflow for the synthesis and biological evaluation of 2-Ethynyl-1,5-naphthyridine.

Conclusion

2-Ethynyl-1,5-naphthyridine represents a versatile and promising scaffold for the development of novel therapeutic agents. While its specific discovery and history are not documented in a single source, its synthesis is readily achievable through established synthetic methodologies, primarily involving the Sonogashira coupling. The rich biological activity profile of the broader 1,5-naphthyridine class strongly suggests that 2-Ethynyl-1,5-naphthyridine and its derivatives warrant further investigation as potential anticancer agents, kinase inhibitors, and modulators of other important biological pathways. This technical guide provides a foundational understanding for researchers to embark on the synthesis and exploration of this intriguing molecule.

References

- 1. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Fused 1,5-Naphthyridines: Synthetic Tools and Applications | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2-Ethynyl-1,5-Naphthyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of an ethynyl group at the 2-position of this core structure offers a unique opportunity for the development of novel therapeutics, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of 2-ethynyl-1,5-naphthyridine derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for their synthesis via Sonogashira coupling are presented, alongside a compilation of quantitative biological data for analogous compounds. Furthermore, this guide visualizes key concepts, including synthetic workflows and relevant cell signaling pathways, to facilitate a deeper understanding of this promising class of molecules.

Introduction

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The 1,5-naphthyridine isomer, in particular, has been identified as a core component of numerous kinase inhibitors. The incorporation of a reactive ethynyl group at the 2-position creates a versatile chemical handle for further functionalization and can also play a crucial role in binding to target proteins, often through interactions with key active site residues. This guide will explore the synthesis and potential therapeutic applications of 2-ethynyl-1,5-naphthyridine derivatives, providing researchers with the foundational knowledge to advance the development of this compound class.

Synthesis of 2-Ethynyl-1,5-Naphthyridine Derivatives

The primary synthetic route to 2-ethynyl-1,5-naphthyridine derivatives is the Sonogashira cross-coupling reaction. This powerful palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Synthetic Workflow

The synthesis typically begins with a halogenated 1,5-naphthyridine precursor, most commonly a 2-chloro- or 2-bromo-1,5-naphthyridine. This precursor is then coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Detailed Experimental Protocol: Sonogashira Coupling

The following protocol is a generalized procedure for the Sonogashira coupling of a 2-halo-1,5-naphthyridine with a terminal alkyne. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

-

2-Halo-1,5-naphthyridine (e.g., 2-chloro-1,5-naphthyridine) (1.0 eq)

-

Terminal alkyne (1.2 - 2.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), used as solvent or co-solvent)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the 2-halo-1,5-naphthyridine, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the base.

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

The reaction mixture is then stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-ethynyl-1,5-naphthyridine derivative.

Biological Activities and Structure-Activity Relationships

While specific data for 2-ethynyl-1,5-naphthyridine is limited in publicly available literature, the broader class of 2-substituted and 2,8-disubstituted 1,5-naphthyridine derivatives has shown significant activity as kinase inhibitors. These compounds often target kinases implicated in cancer and infectious diseases.

Kinase Inhibitory Activity

Derivatives of the 1,5-naphthyridine scaffold have been reported to inhibit a range of kinases, including Phosphatidylinositol-4-kinase (PI4K), Aurora kinases, and HIV-1 non-nucleoside reverse transcriptase (NNRT). The ethynyl group can act as a key pharmacophore, forming important interactions within the ATP-binding pocket of the kinase.

Table 1: Representative Kinase Inhibitory Data for Substituted 1,5-Naphthyridine Analogs

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay | Cell Line | Reference |

| Analog 1 | PvPI4K | 175 | Antiplasmodial activity (NF54) | P. falciparum | [1] |

| Analog 2 | Aurora B | <1000 | Antiproliferative activity | Various cancer cell lines | [2] |

| Analog 3 | ERK2 | <1000 | Antiproliferative activity | Various cancer cell lines | [2] |

| Analog 4 | HIV-1 RT | 175 | Anti-HIV activity | MT-4 cells | [3] |

Note: The data presented are for structurally related analogs and are intended to be representative of the potential activity of 2-ethynyl-1,5-naphthyridine derivatives.

Antiproliferative and Antiviral Activity

The inhibition of key kinases by 1,5-naphthyridine derivatives translates to potent cellular effects, including antiproliferative activity against cancer cell lines and inhibition of viral replication.

Table 2: Representative Cellular Activity of Substituted 1,5-Naphthyridine Analogs

| Compound ID | Biological Activity | EC₅₀/IC₅₀ (µM) | Cell Line | Reference |

| Analog 5 | Antiproliferative | 0.052 (NF54 IC₅₀) | P. falciparum | [1] |

| Analog 6 | Cytotoxicity | 9.1 ± 2.0 | MOLT-3 (Leukemia) | [3] |

| Analog 7 | Cytotoxicity | 13.2 ± 0.7 | HeLa (Cervical Cancer) | [3] |

| Analog 8 | Cytotoxicity | 8.9 ± 2.2 | HL-60 (Leukemia) | [3] |

Mechanism of Action and Signaling Pathways

1,5-Naphthyridine-based kinase inhibitors typically function by competing with ATP for binding to the kinase active site. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting cellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of the Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Certain 1,5-naphthyridine derivatives have been shown to inhibit components of this pathway, such as ERK2.

Conclusion and Future Directions

2-Ethynyl-1,5-naphthyridine derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly as kinase inhibitors. The synthetic accessibility of these compounds via the Sonogashira coupling allows for the rapid generation of diverse chemical libraries for structure-activity relationship studies. Future research should focus on the synthesis and biological evaluation of a focused library of 2-ethynyl-1,5-naphthyridine derivatives to identify lead compounds with potent and selective activity against specific kinase targets. Further optimization of these leads could pave the way for new and effective treatments for cancer and other diseases driven by aberrant kinase signaling.

References

- 1. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 2-Ethynyl-1,5-naphthyridine: A Technical Whitepaper for Drug Discovery Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Ethynyl-1,5-naphthyridine is not currently available in the public domain. This document provides a prospective analysis based on the known biological activities of the 1,5-naphthyridine scaffold and the established roles of the ethynyl functional group in medicinal chemistry. The information presented herein is intended to guide future research and is not based on experimentally verified results for the specific compound .

Introduction

The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anticancer, kinase inhibitor, and antimalarial agents.[3][4][5][6] The introduction of an ethynyl group at the 2-position of the 1,5-naphthyridine ring system presents an intriguing prospect for the development of novel therapeutic agents. The ethynyl group is a small, rigid, and electron-rich functional group known to participate in various non-covalent interactions and, in some cases, covalent bonding with biological targets, making it a valuable moiety in drug design.[7]

This technical guide explores the potential biological activities of 2-Ethynyl-1,5-naphthyridine, drawing inferences from the activities of structurally related 2-substituted 1,5-naphthyridine derivatives. We present potential mechanisms of action, hypothetical signaling pathways, and generalized experimental protocols to facilitate further investigation into this promising compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related 1,5-naphthyridine derivatives, 2-Ethynyl-1,5-naphthyridine is hypothesized to exhibit activity in the following areas:

Kinase Inhibition

The 1,5-naphthyridine scaffold has been identified as a potent hinge-binding motif for various protein kinases. Several 1,5-naphthyridine derivatives have shown inhibitory activity against kinases implicated in cancer and other diseases.

-

Fibroblast Growth Factor Receptor (FGFR) Kinases: Novel 1,5-naphthyridine derivatives have been designed as potent inhibitors of the FGFR family of tyrosine kinases (FGFR1, 2, 3, and 4).[4][8] Aberrant FGFR signaling is a known driver in various cancers.

-

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5): Optimization of screening hits has led to the identification of 1,5-naphthyridine derivatives as potent and selective inhibitors of ALK5.[9][10]

-

Phosphatidylinositol-4-kinase (PI4K): 2,8-disubstituted-1,5-naphthyridines have been identified as inhibitors of Plasmodium falciparum PI4K, suggesting potential as antimalarial agents.[5]

The ethynyl group at the 2-position could potentially enhance kinase binding through various mechanisms, including hydrogen bonding, van der Waals interactions, or by acting as a bioisostere for other functional groups known to interact with the kinase hinge region.

Anticancer Activity

Beyond kinase inhibition, 1,5-naphthyridine derivatives have demonstrated broader anticancer effects.

-

Topoisomerase I Inhibition: Phenyl- and indeno-1,5-naphthyridine derivatives have been shown to inhibit Topoisomerase I and exhibit antiproliferative activity against human colon cancer cells.[3]

-

General Cytotoxicity: Naturally occurring canthinone alkaloids, which contain a 1,5-naphthyridine core, have been studied for their anticancer properties, including the induction of apoptosis and necrosis in leukemia cells.[11][12]

The introduction of an ethynyl group could modulate the anticancer activity through altered DNA intercalation, enzyme inhibition, or by influencing the compound's pharmacokinetic properties.

Quantitative Data on Related 2-Substituted 1,5-Naphthyridine Derivatives

To provide a comparative context for the potential potency of 2-Ethynyl-1,5-naphthyridine, the following table summarizes the reported biological activities of various 2-substituted 1,5-naphthyridine analogs.

| Compound Class | Target | Assay | IC50 / Activity | Reference |

| 2,8-disubstituted-1,5-naphthyridines | Plasmodium falciparum PI4K | Recombinant PvPI4K Inhibition | IC50 values in the nanomolar to micromolar range | [5] |

| 2,8-disubstituted-1,5-naphthyridines | Plasmodium falciparum (NF54 strain) | Parasite Lactate Dehydrogenase Assay | IC50 values in the nanomolar range | [5] |

| 1,5-Naphthyridine aminothiazole/pyrazole derivatives | ALK5 | ALK5 Autophosphorylation | IC50 = 4-6 nM | [9][10] |

| Novel 1,5-naphthyridine derivatives | FGFR1, 2, 3, 4 | Enzymatic and Cellular Assays | Nanomolar affinity | [4][8] |

| Phenyl- and indeno-1,5-naphthyridines | Topoisomerase I | In vitro anticancer screening | Antiproliferative activity against COLO 205 cells | [3] |

| Canthin-6-one (natural 1,5-naphthyridine alkaloid) | Kasumi-1 human myeloid leukemia cells | Apoptosis and Necrosis Induction | Active at 7 µM and 45 µM | [11][12] |

Experimental Protocols

The following are generalized experimental protocols that could be adapted to investigate the biological activity of 2-Ethynyl-1,5-naphthyridine.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.

-

Reagents and Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

2-Ethynyl-1,5-naphthyridine (test compound)

-

Positive control inhibitor

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or phospho-specific antibody)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of 2-Ethynyl-1,5-naphthyridine in DMSO.

-

Add the kinase and substrate to the wells of a microplate.

-

Add the diluted test compound or controls to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Cell-Based Anticancer Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.

-

Reagents and Materials:

-

Human cancer cell line (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

2-Ethynyl-1,5-naphthyridine (test compound)

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 2-Ethynyl-1,5-naphthyridine or controls.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further illustrate the potential mechanisms and experimental approaches, the following diagrams are provided.

Caption: Hypothetical inhibition of the FGFR signaling pathway by 2-Ethynyl-1,5-naphthyridine.

Caption: A generalized experimental workflow for profiling the kinase inhibitory activity.

Conclusion and Future Directions

While direct experimental evidence is lacking, the analysis of the 1,5-naphthyridine scaffold and the properties of the ethynyl group strongly suggest that 2-Ethynyl-1,5-naphthyridine holds significant potential as a biologically active compound, particularly in the areas of kinase inhibition and anticancer therapy. The provided hypothetical frameworks for its mechanism of action and experimental evaluation are intended to serve as a foundation for future research.

Further investigation should focus on the synthesis of 2-Ethynyl-1,5-naphthyridine and its subsequent screening against a broad panel of kinases and cancer cell lines. Elucidation of its precise molecular targets and mechanism of action will be crucial for its potential development as a novel therapeutic agent. The structural insights and preliminary data on related compounds presented in this whitepaper offer a compelling rationale for embarking on such a research program.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]